molecular formula C7H3BrF3NO2 B1289354 4-Bromo-2-nitro-1-(trifluoromethyl)benzene CAS No. 251115-21-6

4-Bromo-2-nitro-1-(trifluoromethyl)benzene

Cat. No.: B1289354
CAS No.: 251115-21-6
M. Wt: 270 g/mol
InChI Key: WPDWGHAFCXNYDI-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3BrF3NO2. It is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available raw materials. One common method involves the following steps :

    Nitration: Meta-chlorobenzotrifluoride is treated with concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4-chloro-2-nitro-1-(trifluoromethyl)benzene.

    Ammonification: The nitro compound is then subjected to ammonification to replace the chlorine atom with an amino group.

    Bromination: The amino group is subsequently replaced with a bromine atom through a bromination reaction.

    Deamidation: Finally, the amino group is removed through a deamidation reaction to yield the desired product.

This method is advantageous as it avoids the need for low-temperature equipment and minimizes environmental pollution by reducing acidic wastewater generation .

Chemical Reactions Analysis

4-Bromo-2-nitro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, enabling the compound to interact with different enzymes and receptors .

Comparison with Similar Compounds

4-Bromo-2-nitro-1-(trifluoromethyl)benzene can be compared with similar compounds such as:

The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s chemical reactivity and biological activity.

Properties

IUPAC Name

4-bromo-2-nitro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-4-1-2-5(7(9,10)11)6(3-4)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDWGHAFCXNYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593200
Record name 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251115-21-6
Record name 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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